(E)-Hept-3-ene is an acyclic olefin.
trans-3-Heptene
CAS No.: 14686-14-7
Cat. No.: VC20962679
Molecular Formula: C7H14
Molecular Weight: 98.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14686-14-7 |
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Molecular Formula | C7H14 |
Molecular Weight | 98.19 g/mol |
IUPAC Name | (E)-hept-3-ene |
Standard InChI | InChI=1S/C7H14/c1-3-5-7-6-4-2/h5,7H,3-4,6H2,1-2H3/b7-5+ |
Standard InChI Key | WZHKDGJSXCTSCK-FNORWQNLSA-N |
Isomeric SMILES | CCC/C=C/CC |
SMILES | CCCC=CCC |
Canonical SMILES | CCCC=CCC |
Introduction
Nomenclature and Chemical Identity
Trans-3-heptene is identified by several systematic and common names in chemical literature and industry. This section outlines the various identifiers and naming conventions for this compound.
Chemical Identifiers
Trans-3-heptene possesses specific identifiers that distinguish it from other isomers and related compounds. The table below summarizes these key identifiers:
Identifier Type | Value |
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IUPAC Name | (E)-3-Heptene |
CAS Registry Number | 14686-14-7 |
Molecular Formula | C₇H₁₄ |
Molecular Weight | 98.19 g/mol |
SMILES Notation | CCC/C=C/CC |
InChIKey | WZHKDGJSXCTSCK-FNORWQNLSA-N |
Synonyms and Alternative Names
The compound is known by several synonyms in scientific and commercial contexts:
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(E)-3-Heptene
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(E)-hept-3-ene
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trans-hept-3-ene
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TRANS-HEPTENE-3
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3-C₇H₁₄
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1-ethyl-2-propylethylene
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γ-heptylene
These various nomenclatures reflect both the structural characteristics and the historical development of organic chemistry naming conventions.
Physical Properties
Trans-3-heptene exhibits specific physical properties that define its behavior under various conditions. These properties are critical for understanding its potential applications and handling requirements.
Fundamental Physical Characteristics
The table below presents the key physical properties of trans-3-heptene:
Property | Value | Reference |
---|---|---|
Physical State | Colorless liquid | |
Density | 0.698-0.702 g/mL at 20°C | |
Molar Volume | 140.7 mL/mol | |
Refractive Index | 1.404-1.405 | |
Molecular Refractive Power | 34.42 mL/mol |
Thermal Properties
The thermal behavior of trans-3-heptene provides important insights into its stability and phase transitions:
Spectroscopic Properties
Trans-3-heptene can be characterized by various spectroscopic techniques. The National Institute of Standards and Technology (NIST) provides spectral data for this compound, including infrared spectra that help identify its specific molecular structure and confirm its identity . These spectroscopic properties are valuable for analytical purposes and quality control in industrial applications.
Chemical Properties and Reactivity
The chemical behavior of trans-3-heptene is largely governed by the presence of the carbon-carbon double bond, which serves as a reactive center for numerous transformations.
Structure and Bonding
Trans-3-heptene features a central carbon-carbon double bond with the alkyl chains positioned on opposite sides (trans configuration). This stereochemistry affects its reactivity and physical properties. The compound has a relatively high lipophilicity as indicated by its estimated LogP values of 3.864-3.960 , suggesting good solubility in non-polar solvents and limited water solubility.
Reactivity Profile
As an alkene, trans-3-heptene exhibits characteristic reactions including:
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Addition reactions across the double bond (hydrogenation, halogenation, hydrohalogenation)
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Oxidation reactions
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Polymerization under suitable conditions
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Isomerization to other heptene isomers
Research has demonstrated that trans-3-heptene participates in chain-walking polymerization processes with phenyl-substituted α-diimine nickel catalysts, producing branched amorphous polymers with specific glass transition characteristics . This reactivity makes it valuable in polymer chemistry applications.
Ion Chemistry
Trans-3-heptene exhibits specific behavior in ion chemistry studies. Research has investigated the reactions of trans-3-heptene with various ions (H₃O⁺, NO⁺, and O₂⁺) to determine rate coefficients and product ion branching ratios . These studies are particularly relevant for analytical techniques such as Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), which can be used to detect and quantify alkenes in various samples, including breath analysis for medical diagnostics.
Synthesis and Production Methods
The production of trans-3-heptene can be accomplished through several synthetic routes, though the literature provided doesn't offer specific synthesis details. Typically, alkenes like trans-3-heptene can be synthesized through methods such as:
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Dehydration of alcohols
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Dehydrohalogenation of alkyl halides
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Partial hydrogenation of alkynes with controlled stereochemistry
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Isomerization of other heptene isomers
Industrial production generally optimizes for stereoselectivity to ensure a high proportion of the trans isomer over the cis counterpart.
Applications and Uses
Trans-3-heptene finds application in various fields due to its structure and reactivity profile.
Research Applications
The compound serves as an important model substrate in various fundamental research areas:
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Polymer Chemistry: Trans-3-heptene has been employed in chain-walking polymerization studies with phenyl-substituted α-diimine nickel catalysts, resulting in branched amorphous polymers . This research contributes to the development of novel polymer materials with tailored properties.
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Analytical Chemistry: Trans-3-heptene has been studied in the context of SIFT-MS (Selected Ion Flow Tube Mass Spectrometry) for developing methods to detect and quantify volatile organic compounds . This has potential applications in environmental monitoring and medical diagnostics.
Recent Research Findings
Recent scientific investigations have expanded our understanding of trans-3-heptene's properties and potential applications.
Polymer Chemistry Applications
Research published in 2019 demonstrated that trans-3-heptene can undergo chain-walking polymerization when catalyzed by phenyl-substituted α-diimine nickel complexes. This process generates branched amorphous polymers with specific glass transition characteristics, opening new avenues for the development of specialized polymer materials . These findings contribute to the broader field of catalytic polymerization of α-olefins and the development of structure-property relationships in polymeric materials.
Analytical Chemistry Developments
Studies have investigated the reactions of trans-3-heptene with various ions (H₃O⁺, NO⁺, and O₂⁺) to determine rate coefficients and product ion branching ratios . This research is particularly relevant for analytical techniques such as Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), which can detect and quantify volatile organic compounds in complex mixtures. The findings contribute to the development of more accurate and sensitive methods for environmental monitoring and biomedical applications, including breath analysis for disease diagnostics.
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